N-(3,4-dimethoxybenzyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxybenzyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
科学的研究の応用
- Piperidine derivatives have garnered attention for their potential as anticancer agents. Researchers have explored the cytotoxic effects of this compound against various cancer cell lines. Investigating its mechanism of action and efficacy in inhibiting tumor growth is crucial for developing targeted therapies .
- The compound’s structure suggests it may interact with kinases. Kinase inhibitors play a vital role in cancer treatment, as they disrupt signaling pathways involved in cell proliferation and survival. Further studies are needed to evaluate its selectivity and potency against specific kinases .
- Piperidine derivatives have shown neuroprotective effects in preclinical models. Researchers have explored their potential in mitigating neurodegenerative conditions such as Alzheimer’s and Parkinson’s diseases. Investigating their impact on neuronal function and oxidative stress is essential .
- Inflammation contributes to various diseases. Piperidine-based compounds have been investigated for their anti-inflammatory effects. Understanding their interactions with inflammatory pathways and cytokines could lead to novel therapeutic strategies .
- Piperidine derivatives often exhibit antimicrobial properties. Researchers have studied their effectiveness against bacteria, fungi, and parasites. Investigating their mode of action and potential synergy with existing antibiotics is crucial for combating drug-resistant pathogens .
- Piperidines serve as valuable building blocks in chemical synthesis. Researchers explore their reactivity in various transformations, such as cyclizations, annulations, and multicomponent reactions. Understanding their synthetic versatility aids in designing novel drug candidates .
Anticancer Activity
Kinase Inhibition
Neuroprotection and Neurodegenerative Diseases
Anti-inflammatory Properties
Antimicrobial Activity
Chemical Biology and Medicinal Chemistry
作用機序
Target of Action
Related compounds such as quinoxalines and triazoles have been reported to exhibit broad-spectrum antibacterial activity . They are also known to be effective against fungal infections .
Mode of Action
It is known that related compounds interact with their targets, leading to a reduction in the number of plaques by 25% at 20 mg/ml .
Biochemical Pathways
It can be inferred that the compound may affect the pathways related to bacterial and fungal infections, given the antimicrobial properties of related compounds .
Pharmacokinetics
The compound has a molecular weight of 35941600, a density of 113g/cm3, and a boiling point of 5593ºC at 760 mmHg . These properties may influence its bioavailability.
Result of Action
Related compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities .
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-29-20-8-7-16(13-21(20)30-2)14-25-23(28)17-9-11-27(12-10-17)22-15-24-18-5-3-4-6-19(18)26-22/h3-8,13,15,17H,9-12,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAJVIDDFMLNLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。